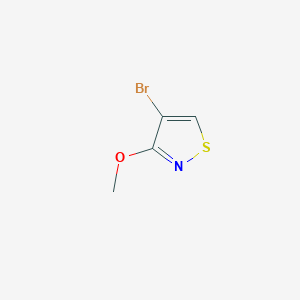
3-エチニルピリジン-2-アミン
概要
説明
3-Ethynylpyridin-2-amine (3-EP2A) is an organic compound belonging to the class of pyridine derivatives. It is a colorless solid that is soluble in common organic solvents. 3-EP2A has been widely studied for its potential applications in the fields of chemistry and biology. In particular, it has been used as a starting material for a variety of synthetic reactions, as a reagent for the detection of certain biomolecules, and as an inhibitor of certain enzymes.
科学的研究の応用
有機合成と医薬品化学
3-エチニルピリジン-2-アミン: 有機合成における汎用性の高いビルディングブロックです . これは、抗炎症作用、抗菌作用、抗ウイルス作用など、さまざまな薬理作用を示すピリミジン誘導体の合成など、医薬品化学の用途に複雑な分子を構築するために使用されます .
技術のための蛍光材料
材料科学の分野では、3-エチニルピリジン-2-アミン誘導体は、刺激応答性蛍光材料(SRFM)を作成するために使用されます。 これらの材料は、環境刺激に応答して蛍光を変える能力により、情報技術、生化学センサー、光電子デバイスに用途があります .
DNAベースの生体材料
この化合物は、DNAベースの生体材料の開発において役割を果たしています。 DNAの高い修飾能力を活用して、3-エチニルピリジン-2-アミンは、標的薬物送達システムなど、生物学的進歩のための複雑なDNA構造を作成するために使用できます .
マテリアルズインフォマティクス
マテリアルズインフォマティクスでは、3-エチニルピリジン-2-アミンは、データ駆動型発見プロセスの1つです。 計算方法を通じて、材料特性の理解と特定の特性を持つ新しい材料の発見に貢献しています .
環境ナノテクノロジー
環境科学は、環境に優しい金属ナノ粒子の合成における3-エチニルピリジン-2-アミンの使用から恩恵を受けています。 これらのナノ粒子は、農業、環境保護、および潜在的に修復プロセスに用途があります .
生化学研究
生化学的には、3-エチニルピリジン-2-アミンは、さまざまな代謝プロセスに不可欠な生体アミンの研究に関与しています。 これらの化合物の生化学的経路と薬理学的特性の理解に役立ちます .
薬理学と創薬
薬理学では、3-エチニルピリジン-2-アミンは、潜在的な治療用途を持つ化合物の合成に使用されます。 炎症と痛み治療に重要な、選択的COX-2阻害剤の開発に特に関連しています .
高度機能性材料
最後に、3-エチニルピリジン-2-アミンは、ポリマー、触媒、センサー、ナノ材料などの高度な機能性材料の合成に用途があります。 これらの材料は、さまざまな分野における技術の進歩に不可欠です .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-Ethynylpyridin-2-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are essential for the metabolism of various substrates. The nature of these interactions often involves the binding of 3-Ethynylpyridin-2-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-Ethynylpyridin-2-amine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Ethynylpyridin-2-amine has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3-Ethynylpyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, 3-Ethynylpyridin-2-amine has been found to inhibit certain kinases, which play a role in signal transduction pathways . This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethynylpyridin-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Ethynylpyridin-2-amine remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Ethynylpyridin-2-amine has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function.
Dosage Effects in Animal Models
The effects of 3-Ethynylpyridin-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced inflammation . At high doses, 3-Ethynylpyridin-2-amine can become toxic, leading to adverse effects such as cell death and tissue damage . It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
3-Ethynylpyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the activity of enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics . Additionally, 3-Ethynylpyridin-2-amine can influence metabolite levels by altering the expression of genes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Ethynylpyridin-2-amine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, 3-Ethynylpyridin-2-amine may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of 3-Ethynylpyridin-2-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 3-Ethynylpyridin-2-amine may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
3-ethynylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-3-5-9-7(6)8/h1,3-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEVAYRCQIJNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497524 | |
| Record name | 3-Ethynylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67346-74-1 | |
| Record name | 3-Ethynyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67346-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethynylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)





![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)


![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)



